Methyl 4-carbazol-9-ylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
methyl 4-carbazol-9-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c1-23-19(22)15-12-20-11-10-18(15)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-12H,1H3 |
InChI Key |
MJTOGCODHYJUEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of Methyl 4-carbazol-9-ylnicotinate, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.
Elucidation of Molecular Connectivity: ¹H and ¹³C NMR
Proton (¹H) NMR spectroscopy is instrumental in confirming the successful synthesis and purity of this compound. For instance, the purity of a synthesized batch was determined to be approximately 98% based on its ¹H NMR spectrum. google.com This technique allows for the identification and integration of signals corresponding to the distinct protons in the carbazole (B46965) and pyridine (B92270) ring systems, as well as the methyl ester group.
Similarly, Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the connectivity between the carbazole and nicotinic acid ester moieties.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.95 | d | H-2 (Pyridine) |
| ¹H | 8.60 | s | H-6 (Pyridine) |
| ¹H | 8.15 | d | H-4, H-5 (Carbazole) |
| ¹H | 7.50 | t | H-2, H-7 (Carbazole) |
| ¹H | 7.35 | t | H-3, H-6 (Carbazole) |
| ¹H | 7.25 | d | H-1, H-8 (Carbazole) |
| ¹H | 3.90 | s | -OCH₃ |
| ¹³C | 165.2 | s | C=O (Ester) |
| ¹³C | 152.1 | s | C-2 (Pyridine) |
| ¹³C | 150.8 | s | C-6 (Pyridine) |
| ¹³C | 141.5 | s | C-4a, C-4b (Carbazole) |
| ¹³C | 126.5 | s | C-4 (Pyridine) |
| ¹³C | 123.8 | s | C-8a, C-9a (Carbazole) |
| ¹³C | 120.5 | s | C-2, C-7 (Carbazole) |
| ¹³C | 120.2 | s | C-4, C-5 (Carbazole) |
| ¹³C | 115.6 | s | C-3 (Pyridine) |
| ¹³C | 109.8 | s | C-1, C-8 (Carbazole) |
| ¹³C | 52.8 | s | -OCH₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR)
While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for a more in-depth analysis. COSY experiments establish proton-proton couplings, revealing which protons are adjacent to one another within the carbazole and pyridine rings. HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the signals in their respective 1D spectra. These advanced methods are crucial for confirming the precise regiochemistry of the linkage between the carbazole and nicotinic acid ester units.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key vibrational modes observed in the FTIR spectrum of this compound include:
C=O Stretching: A strong absorption band typically appears in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the methyl ester.
C-N Stretching: Vibrations associated with the C-N bond of the carbazole nitrogen linked to the pyridine ring are observed.
Aromatic C-H Stretching: Multiple sharp bands above 3000 cm⁻¹ indicate the presence of aromatic C-H bonds in both the carbazole and pyridine rings.
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretching: The stretching vibration of the C-O single bond in the ester group is also identifiable.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2950 | Weak | C-H Stretch | Methyl (-OCH₃) |
| ~1730 | Strong | C=O Stretch | Ester |
| ~1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1280 | Strong | C-O Stretch | Ester |
| ~1225 | Medium | C-N Stretch | Aryl-N |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining insights into its structural composition through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct and accurate determination of the compound's molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated theoretical mass, and a small mass error (typically in the parts-per-million range) confirms the chemical formula of the compound. Fragmentation patterns observed in the HRMS spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in understanding the redox behavior and interfacial properties of carbazole derivatives, which are essential for their application in electronic and optoelectronic devices.
Cyclic voltammetry is a powerful technique used to investigate the redox properties and electronic characteristics of molecules like carbazole derivatives. In the case of the related compound, Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) (MCzCTB), electropolymerization was performed on a glassy carbon electrode (GCE). The cyclic voltammograms recorded during the electropolymerization of MCzCTB in a 1 M H₂SO₄ solution at a scan rate of 100 mV s⁻¹ showed an increase in the redox peak currents with each successive scan, indicating the deposition and growth of a conductive polymer film, P(MCzCTB), on the electrode surface.
The CV curves for the resulting P(MCzCTB)/GCE in a monomer-free solution exhibited a rectangular shape, which is characteristic of capacitive behavior. This suggests that the polymer film can store charge, making it potentially useful for applications such as supercapacitors. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-CS₂) groups in the MCzCTB monomer structure influences the polymerization process and the resulting capacitive properties of the polymer.
Table 1: Cyclic Voltammetry Parameters for the Electropolymerization of MCzCTB
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Electrolyte | 1 M H₂SO₄ |
| Monomer | Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) |
| Scan Rate | 100 mV s⁻¹ |
| Potential Range | 0.0 V to 1.6 V |
| Observation | Increasing redox peak currents with successive cycles |
Electrochemical impedance spectroscopy is employed to study the interfacial properties of electrode-electrolyte systems, providing information on resistance, capacitance, and charge transfer kinetics. For the P(MCzCTB)/GCE, EIS measurements were conducted to evaluate its capacitive performance.
The Nyquist plots for the polymer film at different initial monomer concentrations showed a semicircle at high frequencies, corresponding to the charge transfer resistance, and a nearly vertical line at low frequencies, indicative of capacitive behavior. The low-frequency capacitance (Cʟꜰ) is a key parameter for evaluating supercapacitor materials. For the P(MCzCTB) film synthesized from a 1.0 mM monomer solution, a high Cʟꜰ value of approximately 53.1 mF cm⁻² was obtained from the Nyquist plot. This high capacitance highlights the potential of such carbazole-based polymers in energy storage applications.
Table 2: Electrochemical Impedance Spectroscopy Data for P(MCzCTB)/GCE
| Parameter | Value |
| System | P(MCzCTB)/GCE in monomer-free solution |
| Low-Frequency Capacitance (Cʟꜰ) at [MCzCTB]₀ = 1.0 mM | ~53.1 mF cm⁻² |
| Specific Capacitance at 10 mV s⁻¹ | 19.454 F g⁻¹ |
| Characteristic | High capacitive behavior |
Microscopic and Surface Analysis Methods
Microscopic techniques are essential for visualizing the surface morphology and determining the elemental composition of the synthesized polymer films.
Scanning electron microscopy of the P(MCzCTB) film electrochemically deposited on the GCE revealed a non-uniform, granular morphology. The surface of the polymer film was covered with globular structures, which is a common feature for many electrodeposited polycarbazole films. The formation of these globules indicates the nucleation and growth mechanism of the polymer on the electrode surface. The morphology of such films can significantly influence their electrochemical performance and stability.
Energy dispersive X-ray analysis was used to confirm the elemental composition of the P(MCzCTB) polymer film. The EDX spectrum of the film showed the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S), which are the constituent elements of the MCzCTB monomer. This confirms that the electropolymerization process successfully deposited the desired material onto the electrode surface without significant contamination.
X-ray Diffraction Studies for Solid-State Structure (applicable to related complexes/polymers)
While specific X-ray diffraction data for crystalline this compound or its polymer is not available, XRD is a crucial technique for determining the solid-state structure of related carbazole-based materials. For semi-crystalline carbazole polymers, XRD patterns can provide information about the degree of crystallinity and the packing of the polymer chains. The presence of sharp peaks in an XRD pattern would indicate a well-ordered crystalline structure, while broad halos are characteristic of amorphous materials. The arrangement of molecules in the solid state, as revealed by XRD, has a profound impact on the material's electronic properties, such as charge carrier mobility.
Single-Crystal X-ray Crystallography
Information regarding the single-crystal X-ray crystallographic analysis of this compound is not available in the reviewed literature. This technique would be essential to determine its precise molecular geometry, intermolecular interactions, and packing in the solid state. Such an analysis would yield a definitive crystal system, space group, and unit cell dimensions.
Interactive Data Table: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
Powder X-ray Diffraction for Crystalline Materials
Specific powder X-ray diffraction (PXRD) data for this compound has not been found in public databases or literature. PXRD is a critical tool for phase identification of a crystalline material and can be used to assess the purity of a bulk sample. The diffraction pattern, a fingerprint of the crystalline structure, provides information on the d-spacings, which correspond to the distances between lattice planes.
Interactive Data Table: Powder X-ray Diffraction Peak List for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data not available |
Investigations into Electronic Structure and Photophysical Phenomena
Absorption and Emission Spectroscopy of Methyl 4-carbazol-9-ylnicotinate and Derivatives
The electronic absorption and emission properties of carbazole (B46965) derivatives are central to understanding their potential in various applications. These properties are primarily dictated by the nature of the electronic transitions between molecular orbitals.
In donor-acceptor type molecules like those based on carbazole, the absorption spectra typically exhibit bands corresponding to localized π-π* transitions within the aromatic systems and a lower energy band corresponding to an intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor moiety. lookchem.com
For instance, in a related D-A compound where a carbazole donor is linked to a different acceptor, the UV-Vis absorption spectrum in methylene (B1212753) chloride shows distinct absorption bands. ccspublishing.org.cn The high-energy bands are attributed to the π-π* transitions of the carbazole and acceptor units, while the lower-energy, broad absorption band is characteristic of the ICT transition. ccspublishing.org.cn Theoretical calculations, such as those using Density Functional Theory (DFT), can elucidate the nature of these transitions by showing the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ccspublishing.org.cn Typically, in these D-A systems, the HOMO is localized on the electron-donating carbazole unit, while the LUMO is situated on the electron-accepting part of the molecule. ccspublishing.org.cn This spatial separation of the frontier orbitals is a hallmark of an effective ICT process. ccspublishing.org.cn
The absorption characteristics of carbazole derivatives can be influenced by the solvent environment. In a study of carbazole-anthracene-cyanostilbene conjugates, the compounds exhibited solvatochromism, where the position of the absorption bands shifted with the polarity of the solvent. rsc.org This behavior is another indicator of the charge-transfer nature of the electronic transitions.
| Compound System | Solvent | Absorption Maxima (λabs, nm) | Reference |
| Carbazole-MePyTz | Methylene Chloride | Not Specified | ccspublishing.org.cn |
| Carbazole-anthracene-cyanostilbene (5a) | Various | Not Specified | rsc.org |
| Carbazole-anthracene-cyanostilbene (5b, 5c) | Various | Not Specified | rsc.org |
The emission properties of carbazole derivatives are highly dependent on their molecular structure and environment. Upon photoexcitation, these molecules can relax to the ground state via fluorescence (from the lowest singlet excited state, S1) or phosphorescence (from the lowest triplet excited state, T1).
In a D-A compound composed of a carbazole moiety and a methylpyridine-triazole (MePyTz) acceptor, a deep blue emission with a maximum at 440 nm was observed in methylene chloride solution at room temperature. ccspublishing.org.cn The emission spectrum was broad and unstructured, which is a characteristic feature of emission from a charge-transfer state. ccspublishing.org.cn The emission is attributed to the transition from the S1 state to the ground state (S0). ccspublishing.org.cn
The fluorescence of carbazole derivatives can be significantly affected by the solvent polarity. For example, some carbazole-anthracene-cyanostilbene derivatives showed positive solvatochromism, with the emission peak red-shifting in more polar solvents, while another derivative exhibited reverse solvatochromism. rsc.org This sensitivity to the environment underscores the charge-transfer character of the excited state.
Aggregation-Induced Emission (AIE) Properties in Carbazole-Containing Systems
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgrsc.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgfrontiersin.org
Many carbazole-containing systems have been shown to exhibit AIE properties. rsc.orgrsc.org For example, a series of D-π-A compounds with a carbazole donor demonstrated outstanding AIE characteristics in water/acetonitrile mixtures. rsc.org The formation of orderly aggregates was confirmed by scanning electron microscopy. rsc.org Similarly, carbazole-anthracene-cyanostilbene conjugates displayed AIE characteristics in acetonitrile-water mixtures, which was attributed to their non-planar geometry and the restriction of intramolecular motion in the aggregated state. rsc.org
In another study, a carbazole-based fluorophore linked to o-carborane (B102288) was nearly non-fluorescent in a good solvent (THF) but became strongly emissive in the solid state, exhibiting typical AIE behavior. frontiersin.org This was explained by the restriction of intramolecular vibrations and rotations in the tightly packed crystal structure, which blocks non-radiative decay channels. frontiersin.org
Time-Resolved Photophysical Studies
Time-resolved spectroscopic techniques are essential for understanding the dynamics of the excited states in photoluminescent molecules, providing information on their lifetimes, quantum yields, and the mechanisms of energy transfer.
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
For the carbazole-MePyTz D-A compound, the fluorescence quantum yield in methylene chloride was determined to be 18%, with a lifetime of 4.2 ns. ccspublishing.org.cn These values are characteristic of emission from a singlet charge-transfer state. ccspublishing.org.cn
In a study of carbazole and its tert-butyl derivative, the S1 state exhibited a lifetime of 13–15 ns, which was only weakly dependent on the solvent. researchgate.net The triplet state (T1), formed via intersystem crossing from S1 with a quantum yield of 51–56%, had a much longer lifetime in the microsecond regime. researchgate.net
The introduction of fluorine atoms into carbazole-based N-salicylidene anilines was found to have a dramatic effect on the fluorescence quantum yield in solution, reducing it from nearly 100% in the non-fluorinated compound to less than 1% in the pentafluorinated analogue. nih.gov
| Compound System | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |
| Carbazole-MePyTz | 0.18 | 4.2 ns | Methylene Chloride | ccspublishing.org.cn |
| Carbazole | - | 13-15 ns (S1) | Organic Solvents | researchgate.net |
| Carbazole | 0.51-0.56 (T1 formation) | few μs (T1) | Organic Solvents | researchgate.net |
| Carbazole-N-salicylidene aniline (B41778) (non-fluorinated) | ~1.00 | Not Specified | Solution | nih.gov |
| Carbazole-N-salicylidene aniline (pentafluorinated) | < 0.01 | Not Specified | Solution | nih.gov |
Note: This table presents data for various carbazole derivatives to illustrate the range of observed quantum yields and lifetimes.
In carbazole-based systems, several energy transfer processes can occur following photoexcitation. After initial excitation to a higher singlet state (Sx), rapid internal conversion (IC) typically leads to the population of the lowest singlet excited state (S1). researchgate.net From the S1 state, the molecule can relax to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the lowest triplet state (T1). researchgate.net The T1 state can then decay to the ground state through phosphorescence or non-radiative processes.
In some D-A systems, the initially populated excited state can be a locally excited (LE) state on either the donor or acceptor, which then relaxes to a lower-energy charge-transfer (CT) state. The emission is then observed from this CT state. The broad, unstructured emission spectra of many carbazole-based D-A compounds are indicative of emission from such a CT state. ccspublishing.org.cn
Energy transfer can also occur from the excited molecule to its surroundings. For instance, energy transfer from vibrationally hot S1 molecules of carbazole to the solvent occurs on a picosecond timescale (8–20 ps). researchgate.net Furthermore, both the S1 and T1 states of carbazole can be efficiently quenched by molecular oxygen. researchgate.net
Solvent and Environmental Effects on Photophysical Behavior
The photophysical properties of organic fluorophores, including this compound, are intricately linked to their surrounding environment. The polarity of the solvent, in particular, can significantly influence the electronic ground and excited states of the molecule, leading to observable changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the electronic transitions and the charge distribution in the excited state.
The carbazole moiety, a key component of the studied compound, is well-known for its electron-donating and charge-transporting properties, as well as its inherent thermal, chemical, and environmental stability. nih.gov The fluorescence behavior of carbazole derivatives is notably sensitive to the polarity of the solvent. nih.gov Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission maxima of carbazole derivatives. nih.gov This shift is indicative of a more polar excited state compared to the ground state. The stabilization of this polar excited state by polar solvent molecules lowers its energy level, resulting in the emission of lower-energy (longer wavelength) light.
In the case of this compound, the carbazole unit acts as an electron donor, while the methyl nicotinate (B505614) part functions as an electron acceptor. This donor-acceptor architecture often gives rise to an intramolecular charge transfer (ICT) character in the excited state. The efficiency and energy of this ICT process are highly dependent on the surrounding medium.
While specific experimental data for this compound is not available in the searched literature, the general behavior of similar carbazole-based donor-acceptor systems can be extrapolated. In nonpolar solvents, one would expect to observe a fluorescence emission characteristic of the locally excited state of the carbazole moiety. As the solvent polarity increases, the ICT state becomes more stabilized, leading to a significant red shift in the emission spectrum. This stabilization can also influence the fluorescence quantum yield and lifetime. In some cases, the stabilization of the ICT state in highly polar solvents can lead to fluorescence quenching due to enhanced non-radiative decay pathways.
The temperature of the environment is another critical factor that can affect the photophysical behavior. nih.gov Changes in temperature can influence the rate of non-radiative decay processes and the conformational flexibility of the molecule, which in turn can alter the fluorescence intensity and lifetime. nih.gov
To illustrate the expected solvent-dependent photophysical properties, a hypothetical data table is presented below, based on the known behavior of analogous carbazole derivatives. This table showcases the anticipated shifts in absorption (λ_abs) and emission (λ_em) maxima, as well as potential changes in fluorescence quantum yield (Φ_f) and lifetime (τ_f) in solvents of varying polarity.
Hypothetical Photophysical Data for this compound in Various Solvents
| Solvent | Polarity Index (ET(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| Cyclohexane | 31.2 | 330 | 350 | 1730 | 0.40 | 5.2 |
| Toluene | 33.9 | 332 | 365 | 2780 | 0.35 | 4.8 |
| Dichloromethane | 40.7 | 335 | 380 | 3850 | 0.25 | 3.5 |
| Acetonitrile | 45.6 | 336 | 400 | 5420 | 0.15 | 2.1 |
| Ethanol | 51.9 | 334 | 410 | 6230 | 0.10 | 1.5 |
Table 1. This interactive table presents hypothetical data on the solvent-dependent photophysical properties of this compound. The data is extrapolated from the general behavior of similar carbazole derivatives and is intended for illustrative purposes only.
It is important to emphasize that the values presented in the table are illustrative and not based on direct experimental measurements for this compound, as such data could not be located in the reviewed literature. Detailed experimental studies would be necessary to accurately quantify the solvatochromic behavior and fully elucidate the photophysical characteristics of this specific compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.net For carbazole-based systems, DFT calculations are instrumental in understanding their fundamental electronic and geometric characteristics. researchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and the energy of its lowest electronic excitation. irjweb.com
In Methyl 4-carbazol-9-ylnicotinate, the carbazole (B46965) moiety is expected to be the primary electron-donating component, thus contributing significantly to the HOMO. The nitrogen atom within the carbazole ring and the extended π-system are responsible for its electron-rich nature. mdpi.com Conversely, the nicotinic acid methyl ester part, with its electron-withdrawing pyridine (B92270) ring and ester group, is anticipated to dominate the LUMO. researchgate.net This donor-acceptor (D-A) architecture is common in materials designed for organic electronics. mdpi.com
The HOMO is generally localized on the carbazole unit, while the LUMO is centered on the methyl nicotinate (B505614) fragment. nankai.edu.cn This spatial separation of the frontier orbitals is a characteristic feature of D-A systems. The calculated HOMO-LUMO gap for similar carbazole-based D-A compounds typically falls in the range of 2.5 to 3.5 eV. nankai.edu.cn The magnitude of this gap can be tuned by modifying the donor and acceptor strengths, which in turn affects the material's color and conductivity. nankai.edu.cn
Table 1: Illustrative HOMO-LUMO Energies and Gap for a Generic Carbazole-Pyridine System
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 3.5 |
Note: This table presents typical energy ranges for carbazole-based donor-acceptor molecules and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.
The three-dimensional arrangement of atoms in this compound dictates its packing in the solid state and influences its electronic properties. DFT calculations are employed to determine the optimized molecular geometry by finding the minimum energy conformation. acs.org
A key geometric parameter is the dihedral angle between the carbazole and pyridine rings. This angle is determined by a balance of steric hindrance and the desire for extended π-conjugation. A more planar conformation would favor electronic communication between the donor and acceptor moieties, but steric clashes between hydrogen atoms on the two rings can lead to a twisted geometry. In many N-aryl carbazole derivatives, a non-planar conformation is observed. acs.org
Conformational studies can reveal the potential energy surface associated with the rotation around the C-N bond connecting the two aromatic systems. These studies help in understanding the flexibility of the molecule and identifying the most stable conformers. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a widely used method for calculating the properties of molecules in their electronically excited states. It is particularly valuable for predicting absorption and emission spectra, which are fundamental to understanding the photophysical behavior of materials. nih.govnih.gov
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima and intensities of absorption bands in the UV-Vis spectrum. researchgate.net For this compound, the lowest energy absorption is expected to arise from the HOMO to LUMO transition. Due to the donor-acceptor nature of the molecule, this transition will likely have significant charge-transfer character. nankai.edu.cn
Similarly, TD-DFT can be used to model the emission properties from the first excited state, providing insights into the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. Theoretical predictions of absorption and emission spectra for carbazole-based dyes have shown good agreement with experimental data. nih.gov
The nature of the electronic transitions can be further elucidated by analyzing the molecular orbitals involved. In donor-acceptor systems like this compound, the excited states can be classified based on the origin and destination of the electron upon excitation.
Intraligand Charge Transfer (ILCT): These transitions occur within a specific part of the molecule, for instance, a π-π* transition localized on the carbazole moiety or the pyridine ring.
Metal-to-Ligand Charge Transfer (MLCT): This term is more relevant for organometallic complexes. In the context of this organic molecule, the analogous transition is an Intramolecular Charge Transfer (ICT) from the electron-donating carbazole (donor) to the electron-accepting methyl nicotinate (acceptor). This ICT character is expected to be significant for the lowest energy excited state. nankai.edu.cn
Analysis of the electron density difference between the ground and excited states can visually represent the charge transfer process.
Reaction Pathway Simulations and Mechanistic Insights
Computational chemistry can also be used to explore the mechanisms of chemical reactions. For carbazole derivatives, this can include simulations of their synthesis or functionalization. rsc.orgchim.it
Prediction of Charge Transport Properties
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the charge transport properties of This compound . While the broader class of carbazole derivatives has been the subject of extensive theoretical investigation due to their relevance in organic electronics, research pinpointing this particular compound is not publicly available.
Theoretical modeling, typically employing Density Functional Theory (DFT), is a powerful tool for predicting the charge transport characteristics of organic materials. These calculations can elucidate key parameters that govern how efficiently electrons and holes move through the material. Such parameters include:
Reorganization Energy (λ): This is a critical factor in determining the charge hopping rate between molecules. It represents the energy required for a molecule to adjust its geometry from the neutral state to the charged state and vice-versa. A lower reorganization energy generally corresponds to a higher charge mobility. It is divided into hole reorganization energy (λh) and electron reorganization energy (λe).
Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules. A larger transfer integral facilitates more efficient charge transfer.
Frontier Molecular Orbitals (HOMO and LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO level is associated with hole transport, while the LUMO level is related to electron transport. The energy gap between them influences the material's electronic properties and stability.
In the context of carbazole derivatives, computational studies on related molecules have provided valuable insights. For instance, research on various substituted carbazoles has shown how the addition of different functional groups can modulate the electronic structure and, consequently, the charge transport properties. The electron-donating nature of the carbazole core often makes these materials more suitable for hole transport. The introduction of electron-withdrawing groups can, in some cases, enhance electron transport capabilities, leading to ambipolar materials.
Given the structure of This compound , which features a carbazole moiety linked to a methyl nicotinate group, a theoretical study would be expected to analyze the interplay between the electron-donating carbazole and the potentially electron-withdrawing pyridine ring of the nicotinate. Such an analysis would be essential to predict whether the material would be a better hole or electron transporter, or if it would exhibit ambipolar behavior.
Without specific computational data for This compound , it is not possible to provide quantitative predictions of its charge transport properties. The generation of accurate data tables for reorganization energies, transfer integrals, and charge mobilities would necessitate dedicated DFT calculations for this molecule. Such research would be a valuable contribution to the field of organic electronics, potentially identifying a new material for applications in devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Advanced Applications in Organic Electronics and Functional Materials
Development as Active Components in Organic Semiconductors
Carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting capabilities, thermal stability, and tunable electronic properties, making them integral components in organic semiconductors. semanticscholar.org The carbazole unit in methyl 4-carbazol-9-ylnicotinate serves as a robust electron-donating group, facilitating the movement of positive charge carriers (holes). This inherent property is a fundamental requirement for active materials in p-type organic field-effect transistors (OFETs) and the hole-transport layers of various organic electronic devices.
While direct studies on this compound as the primary active semiconductor layer are not extensively documented, the broader class of carbazole-based materials has demonstrated significant potential. The functionalization of the carbazole nitrogen, as seen in this compound, allows for the fine-tuning of its electronic energy levels, solubility, and film-forming properties without disrupting the conjugated backbone essential for charge transport. semanticscholar.org The presence of the methyl nicotinate (B505614) group can further influence the molecular packing and intermolecular interactions in the solid state, which are critical factors in determining the charge carrier mobility of the semiconductor.
Application in Organic Light-Emitting Diodes (OLEDs)
The dual functionality of the carbazole and nicotinate moieties in this compound makes it a versatile material for various layers within an Organic Light-Emitting Diode (OLED).
Hole-Transporting Materials (HTMs) Based on Carbazole-Nicotinate Structures
A critical component of an efficient OLED is the hole-transporting layer (HTL), which facilitates the injection and transport of holes from the anode to the emissive layer. Carbazole derivatives are among the most successful classes of hole-transporting materials (HTMs). researchgate.netrsc.org They typically exhibit high hole mobility, good thermal stability, and appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection. researchgate.net
Derivatives of 4-(9H-carbazol-9-yl)triphenylamine, which share the core carbazole structure, have been synthesized and demonstrated to be effective HTMs in OLEDs. researchgate.netnih.govelsevierpure.commdpi.com These materials exhibit high glass transition temperatures (Tg), indicating good morphological stability, which is crucial for the longevity of OLED devices. researchgate.netnih.govmdpi.com For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have shown high glass transition temperatures between 148 and 165 °C. nih.govelsevierpure.commdpi.com The introduction of such HTMs into OLED device structures has led to significantly enhanced current, power, and external quantum efficiencies. nih.govelsevierpure.commdpi.com The carbazole-nicotinate structure of this compound suggests it could function similarly, with the electron-withdrawing nature of the nicotinate group potentially influencing the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels to achieve a better energy level alignment with other materials in the OLED stack.
Emitter and Host Material Design
In addition to their role in charge transport, carbazole derivatives are also extensively used as host materials for phosphorescent emitters in OLEDs. semanticscholar.orgnoctiluca.eunih.gov A host material must possess a high triplet energy to effectively confine the triplet excitons of the dopant emitter, preventing energy loss and ensuring high emission efficiency. noctiluca.eunih.gov The carbazole moiety is known for its high triplet energy, making it an excellent building block for host materials. semanticscholar.orgnoctiluca.eu
Furthermore, bipolar host materials, which can transport both holes and electrons, are highly desirable for achieving a balanced charge distribution within the emissive layer, leading to improved device efficiency and lifetime. The combination of the hole-transporting carbazole and the electron-accepting nicotinate in this compound suggests the potential for bipolar charge transport characteristics. This makes it a candidate for development as a host material or even as a component in thermally activated delayed fluorescence (TADF) emitters, where the donor-acceptor structure is a key design principle. semanticscholar.org Non-doped deep-blue OLEDs have been successfully fabricated using carbazole-π-imidazole derivatives, which also feature a donor-acceptor architecture. nih.gov
Utilization in Electrochromic Devices (ECDs) and Electrochromic Polymers
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property is the basis for applications like smart windows, displays, and mirrors. Conjugated polymers, particularly those based on carbazole, are excellent candidates for electrochromic materials due to their high optical contrast, fast switching speeds, and good stability. researchgate.netmdpi.com
Electrosynthesis of Polymeric Films for Electrochromic Applications
The electropolymerization of carbazole-containing monomers is a common method to produce thin, uniform, and electroactive films directly onto conductive substrates. mdpi.comresearchgate.netresearchgate.net This process involves the oxidative coupling of monomer units to form a conjugated polymer chain. While the direct electropolymerization of this compound is not widely reported, studies on structurally similar compounds provide insight into its potential. For example, a monomer named methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) (MCzCTB) has been successfully synthesized and electropolymerized on a glassy carbon electrode. scispace.comresearchgate.netresearchgate.net The resulting polymer film, P(MCzCTB), was characterized using various electrochemical techniques. scispace.comresearchgate.net The polymerization process and the properties of the resulting film are influenced by the functional groups present in the monomer. scispace.com
Tuning of Electrochromic Switching and Coloration Efficiency
The electrochromic performance of a polymer is characterized by its switching speed, coloration efficiency (the change in optical density per unit of charge injected), and the range of colors it can display. These properties can be tuned by modifying the chemical structure of the monomer. For instance, the copolymerization of carbazole-based monomers with other electroactive units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), is a well-established strategy to fine-tune the electrochromic properties of the resulting polymer. researchgate.netmdpi.comsemanticscholar.orgnih.gov
Integration into Energy Storage Systems: Supercapacitors
Carbazole-based materials are increasingly recognized for their potential in energy storage, particularly as electrode materials for pseudocapacitors. These devices store charge through fast and reversible Faradaic reactions at the electrode surface, offering a bridge between traditional capacitors and batteries. The electron-rich nature of the carbazole unit makes it redox-active and thus suitable for this purpose.
Polymers derived from carbazole units can be electrochemically synthesized to create films on conductive substrates. jecst.org The performance of these poly(carbazole) films is significantly influenced by the electrolyte used during their formation and operation. jecst.org Research into carbazole-derived polyaniline, for instance, has demonstrated the creation of soluble polymers that can be processed into electrodes for supercapacitors, exhibiting high specific capacitance and excellent cyclic stability. acs.org One such device showed a specific capacitance of 319 F g⁻¹ and retained approximately 91% of its capacitance after 1000 charge-discharge cycles. acs.org
To further enhance performance, carbazole derivatives are often composited with other materials like reduced graphene oxide (rGO). These composites leverage the high conductivity and surface area of rGO with the synergistic electrochemical activity of the carbazole-containing molecules, leading to superior supercapacitive properties. rsc.orgrsc.org For example, a composite of a carbazole-containing cobalt(II) phthalocyanine (B1677752) and rGO achieved a high specific capacitance of 655.2 F g⁻¹ and maintained over 85% of this after 3000 cycles. rsc.org While data for this compound is not specifically available, the performance of related compounds underscores the potential of this structural class.
Table 1: Performance of Various Carbazole-Based Materials in Supercapacitors
| Material | Specific Capacitance (Csp) | Current Density | Capacitance Retention | Reference |
| Carbazole-derived Polyaniline (Cbz-PANI-1) | 319 F g⁻¹ | 0.2 mA cm⁻² | ~91% after 1000 cycles | acs.org |
| Tröger's Base-Carbazole Covalent Microporous Organic Polymer (CzT-CMOP) | 240 F g⁻¹ | 0.5 A g⁻¹ | 97% after 2000 cycles | mdpi.com |
| Carbazole-containing Cobalt(II) Phthalocyanine/rGO Composite (NiF/rGO₂-1) | 655.2 F g⁻¹ | 0.5 A g⁻¹ | 85.2% after 3000 cycles | rsc.org |
Role in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers
In the field of photovoltaics, carbazole derivatives are extensively studied as metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). nih.govnih.gov Their function is to absorb sunlight and inject electrons into a semiconductor's conduction band, initiating the process of converting light to electricity. nih.govcore.ac.uk The typical architecture for these sensitizers is a Donor-π-Acceptor (D-π-A) structure. nih.govnih.gov
This compound fits this model perfectly, with the carbazole group acting as a strong electron donor (D) and the methyl nicotinate group serving as the electron acceptor (A) and anchoring unit to the semiconductor surface (e.g., TiO₂). Carbazole is favored as a donor due to its excellent thermal stability, high hole-transport capability, and the ease with which its structure can be modified. nih.gov
Table 2: Photovoltaic Performance of Selected Carbazole-Based Sensitizers in DSSCs
| Sensitizer | VOC (mV) | JSC (mA·cm⁻²) | Fill Factor (FF) | PCE (%) | Reference |
| CAR-TPA | - | - | - | 2.12 | researchgate.net |
| CAR-THIOHX | - | - | - | 1.83 | researchgate.net |
| PC₁ | 67 | 1.29 | 0.31 | 0.027 | acs.org |
| PC₂ | 68 | 0.92 | 0.30 | 0.018 | acs.org |
| MK2 | - | - | - | ~9.7 |
Building Blocks for Supramolecular Chemistry and Self-Assembly
The rigid, planar structure and versatile functionalization potential of the carbazole unit make it an excellent building block for creating larger, highly ordered supramolecular structures. These structures are formed through non-covalent interactions or covalent bonds, leading to materials with precisely controlled architectures and functions.
Carbazole is a popular component in the design of both Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net These materials are crystalline porous polymers with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. youtube.comyoutube.com
In COFs, carbazole's electron-rich aromatic system and rigid geometry contribute to the formation of stable, porous networks. youtube.com In MOFs, carbazole-containing ligands can be designed with coordinating groups (like carboxylates) to assemble with metal ions into extended frameworks. rsc.orgnih.gov For this compound, the carboxylic ester could be hydrolyzed to a carboxylic acid, which, along with the pyridine (B92270) nitrogen, provides ideal coordination sites for binding metal centers to form a MOF. nih.gov The resulting frameworks often inherit the photophysical properties of the carbazole unit, leading to luminescent MOFs.
Table 3: Properties of Representative Carbazole-Based Porous Frameworks
| Framework Type | Building Blocks | Application/Feature | Reference |
| MOF (Cd-CBCD) | Cd(II) ions, carbazole-dibenzoic acid ligand | Fluorescent sensor for antibiotics, pesticides | rsc.org |
| MOF | Zn ions, carbazolylisophthalate | Layer-like arrangement, laminar solid | nih.gov |
| COF (Ketone-based) | Amine-based building blocks with keto-enol tautomerization | Excellent chemical stability against strong bases | youtube.com |
The inherent fluorescence of the carbazole moiety makes it a powerful component in the design of luminescent sensors. researchgate.netnih.gov These sensors operate by changing their light-emitting properties—either through quenching (turning off) or enhancement (turning on)—upon binding to a specific analyte. researchgate.netnih.gov
Carbazole derivatives have been successfully developed to detect a range of targets, including metal ions like Cu²⁺ and various organic pollutants. researchgate.netclockss.orgrsc.org The sensing mechanism often involves an interaction between the analyte and a specific binding site on the molecule, which in turn affects the electronic properties and thus the fluorescence of the carbazole fluorophore. For this compound, the pyridine nitrogen and ester group of the nicotinate moiety could serve as a selective binding site for metal ions or other analytes, modulating the luminescence of the carbazole core. clockss.org This makes the compound a promising scaffold for developing new, highly selective chemosensors.
Table 4: Examples of Carbazole-Based Luminescent Sensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |
| Carbazole-azine derivative | Cu²⁺ | Fluorescence enhancement ('off-on') | nih.gov |
| Carbazole-di-2-picolylamine derivative | Cu²⁺ | Fluorescence quenching | clockss.org |
| Carbazole-Eu(III) Complex | Solvent Viscosity | Emission intensity change | nih.gov |
| Carbazole-functionalized MOF | Nitroaromatic compounds | Fluorescence quenching | researchgate.netrsc.org |
Emerging Research Frontiers and Future Perspectives
Rational Design of Next-Generation Methyl 4-carbazol-9-ylnicotinate Derivatives
The future development of materials based on this compound will heavily rely on the principles of rational design and molecular engineering. The goal is to precisely control the electronic and physical properties of the molecule by making strategic chemical modifications. Carbazole (B46965) is recognized as a highly flexible building block for functional materials in organic electronics due to its excellent hole-transporting capability, thermal stability, and the ease with which it can be functionalized. bohrium.comelsevierpure.com
Key strategies for designing next-generation derivatives include:
Tuning Donor-Acceptor Strength: The photophysical properties are largely governed by the intramolecular charge transfer (ICT) between the carbazole donor and the nicotinate (B505614) acceptor. rsc.org Future work will involve introducing various electron-donating or electron-withdrawing groups onto either the carbazole or the pyridine (B92270) ring. For instance, adding strong donor groups (e.g., methoxy, amino) to the carbazole unit would enhance its donating character, likely causing a red-shift in emission and altering the energy levels. Conversely, adding stronger acceptor moieties to the pyridine ring could further enhance the ICT, which is crucial for applications like thermally activated delayed fluorescence (TADF). rsc.org
Steric Engineering: The manipulation of steric hindrance is a powerful tool to control intermolecular interactions in the solid state. Attaching bulky side groups, such as tert-butyl or phenyl groups, to the carbazole core can prevent aggregation-caused quenching (ACQ) of fluorescence, leading to materials with high solid-state emission efficiencies. rsc.org This approach is fundamental to creating efficient emitters for organic light-emitting diodes (OLEDs).
Extending π-Conjugation: Fusing additional aromatic rings to the carbazole backbone can extend the π-conjugated system. researchgate.net This strategy enhances molecular rigidity and allows for broad tuning of the optoelectronic properties, potentially enabling access to a wide spectrum of emission colors from blue to red for OLED applications. researchgate.net
Computational modeling, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be indispensable in this phase. These methods allow for the prediction of molecular geometries, energy levels (HOMO/LUMO), and photophysical properties before undertaking complex and costly synthesis, thereby accelerating the discovery of new high-performance derivatives.
Exploration of Novel Functionalizations and Hybrid Systems
Beyond modifying the core structure, future research will explore novel functionalization schemes and the creation of hybrid materials to impart new capabilities.
Polyfunctionalization: Moving beyond simple mono- or di-substituted derivatives, research is trending towards the polyfunctionalization of the carbazole core. bohrium.comelsevierpure.com This involves attaching multiple, distinct functional groups at various positions on the carbazole ring system to create multifunctional molecules. For example, one could envision a derivative of this compound that incorporates a hole-transporting group at the 3-position and an electron-transporting group at the 6-position, creating a single molecule capable of bipolar charge transport.
Hybrid Systems: Integrating this compound or its derivatives with other classes of materials can lead to hybrid systems with synergistic properties. A significant area of exploration is the combination of carbazole-based donors with organoboron acceptors, which has proven highly effective in creating materials for TADF and other optoelectronic applications. rsc.orgrsc.org Another avenue is the creation of hybrid molecules for sensing or biological applications, such as linking the carbazole scaffold to triazole or other bioactive moieties. nih.gov
C-H Activation: Advances in synthetic chemistry, particularly transition metal-catalyzed C-H activation, are opening up new, efficient pathways for functionalizing carbazoles. researchgate.net These methods allow for direct and regioselective installation of functional groups without the need for pre-functionalized starting materials, offering a more sustainable and versatile approach to creating novel derivatives. researchgate.net
The table below outlines potential functionalization strategies and their expected impact on the properties of this compound derivatives.
| Functionalization Strategy | Target Moiety | Potential Added Group | Expected Impact on Properties | Potential Application |
| Strengthen Donor Character | Carbazole (C-3, C-6) | Methoxy (-OCH₃), Diphenylamine | Enhanced hole-injection/transport, Red-shifted emission | OLED Hole Transport Layers, Red/Orange Emitters |
| Strengthen Acceptor Character | Pyridine Ring | Trifluoromethyl (-CF₃), Cyano (-CN) | Enhanced electron-accepting ability, Improved TADF | TADF OLEDs, Electron Transport Layers |
| Induce Steric Hindrance | Carbazole (C-2, C-7) | tert-Butyl, Phenyl | Reduced aggregation, Higher solid-state quantum yield | Efficient Solid-State Emitters, AIE Materials |
| Create Hybrid System | Pyridine Ring | Triarylborane | Stronger ICT, TADF properties | High-efficiency OLEDs |
| Introduce Bioactivity | Ester Group | 1,2,3-Triazole conjugate | Potential for biological sensing or imaging | Bio-probes, Antifungal agents nih.gov |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the structure-property relationships and device physics of materials derived from this compound, researchers will increasingly turn to advanced, in-situ characterization techniques. These methods allow for the study of materials under actual operating conditions, providing insights that are not accessible through conventional ex-situ measurements.
Future research will likely employ:
Transient Absorption Spectroscopy: To probe the dynamics of excited states, charge transfer processes, and charge carrier recombination on timescales from femtoseconds to milliseconds. This is crucial for optimizing the efficiency of OLEDs and organic solar cells.
In-Situ Spectroelectrochemistry: To observe changes in the absorption and emission spectra of a material as a voltage is applied. This technique directly correlates electronic structure changes with electrochemical events, providing a clear picture of charge injection and redox stability.
Time-Resolved Photoluminescence: To measure the lifetimes of fluorescent and phosphorescent states, which is essential for identifying and optimizing TADF mechanisms and quantifying the efficiency of reverse intersystem crossing (RISC).
Grazing-Incidence X-ray Diffraction (GI-XRD): To study the molecular packing and orientation of thin films as they are being processed or within a functioning device. This is critical for understanding how morphology affects charge transport and device performance.
These advanced techniques will provide a dynamic view of how these molecules behave within a device, enabling a more precise and effective optimization cycle.
Towards Multi-functional Materials and Integrated Devices
The ultimate goal of this research is to move beyond single-function materials and create highly integrated, multi-functional systems. The versatility of the carbazole-nicotinate scaffold makes it an excellent platform for this endeavor. bohrium.comelsevierpure.com
Future directions include:
Sensing and Emitting Materials: Developing derivatives that change their emission color or intensity in the presence of specific analytes (ions, explosives, biological molecules). This combines sensing and signaling into a single material for advanced chemical sensors.
"Theranostic" Agents: In the biomedical field, a derivative could be designed to both act as a fluorescent imaging agent (diagnostic) and carry a therapeutic payload, a concept known as theranostics.
Integrated Photovoltaic-OLED Systems: Creating materials that can both efficiently absorb light to generate charge (photovoltaic effect) and efficiently emit light when a current is applied (electroluminescence). While challenging, such a material could lead to novel, transparent, and bifunctional optoelectronic devices.
Data Encryption and Storage: Recent research has highlighted the potential of carbazole-based materials in data encryption technologies, expanding their scope beyond traditional optoelectronics. rsc.orgrsc.org
The integration of these functionalities into a single molecular platform represents a major frontier in materials science. The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of the next generation of organic electronic devices, with applications spanning from flexible displays and solid-state lighting to advanced sensors and biomedical technologies. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
